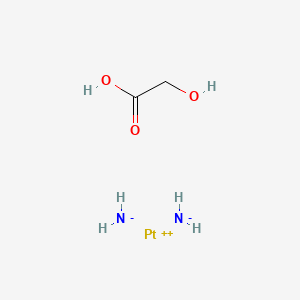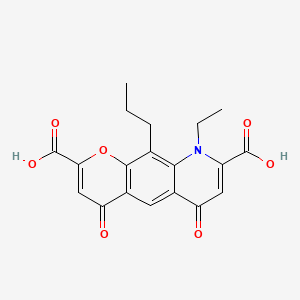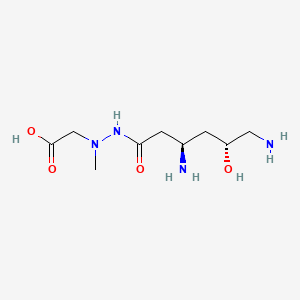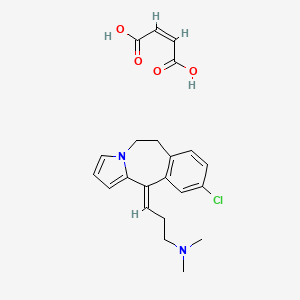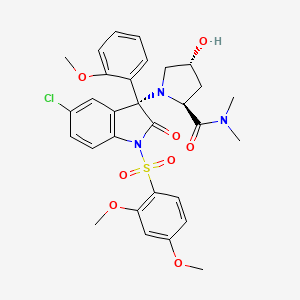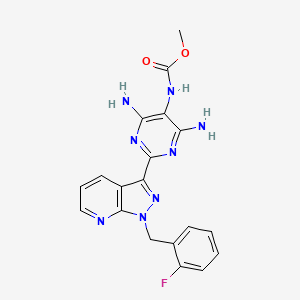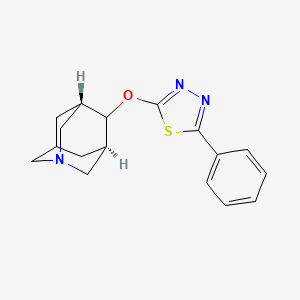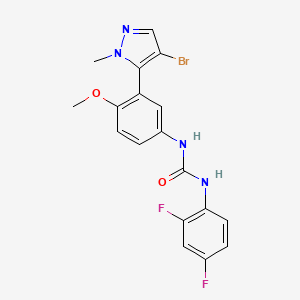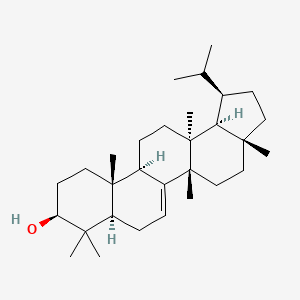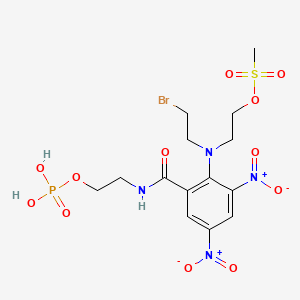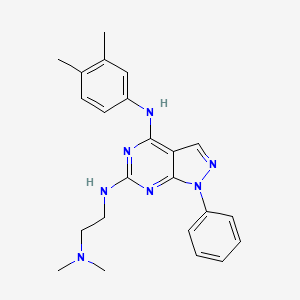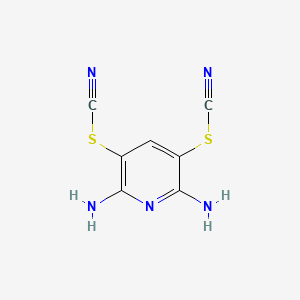
Prazitone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prazitone is synthesized through a multi-step process involving the reaction of piperidine with phenylacetic acid, followed by cyclization with urea to form the barbiturate ring. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Prazitone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of barbiturate derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential use in treating anxiety and depression.
Medicine: Explored as a non-sedating anxiolytic and antidepressant, particularly in the treatment of depression associated with Parkinson’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry
Mechanism of Action
Prazitone exerts its effects by modulating neurotransmitter systems in the brain. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and produces anxiolytic and antidepressant effects. This compound also affects serotonin and dopamine pathways, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used primarily for its sedative effects.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness of Prazitone
Unlike other barbiturates, this compound is unique in that it does not produce significant sedative effects. This makes it particularly useful as a non-sedating anxiolytic and antidepressant. Its ability to modulate multiple neurotransmitter systems also sets it apart from other barbiturates, which typically have a more limited mechanism of action .
Properties
CAS No. |
2409-26-9 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-phenyl-5-(piperidin-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H19N3O3/c20-13-16(11-6-2-1-3-7-11,14(21)19-15(22)18-13)10-12-8-4-5-9-17-12/h1-3,6-7,12,17H,4-5,8-10H2,(H2,18,19,20,21,22) |
InChI Key |
UGZAKKMLMJITLL-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prazitone; AGN 511; AGN-511; AGN511 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


